molecular formula C5H3ClN2O B1612187 6-Chloropyrimidine-4-carbaldehyde CAS No. 933702-16-0

6-Chloropyrimidine-4-carbaldehyde

Cat. No. B1612187
M. Wt: 142.54 g/mol
InChI Key: VFORWTKKMGPWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyrimidine-4-carbaldehyde is a chemical compound with the CAS Number: 933702-16-0 . It has a molecular weight of 142.54 . The IUPAC name for this compound is 6-chloro-4-pyrimidinecarbaldehyde .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Chloropyrimidine-4-carbaldehyde, often involves the use of organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine . The reaction mixture is then quenched with water to produce the dihydropyrimidine . This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular structure of 6-Chloropyrimidine-4-carbaldehyde can be represented by the Inchi Code: 1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H . The Inchi Key for this compound is VFORWTKKMGPWFM-UHFFFAOYSA-N .


Chemical Reactions Analysis

6-Chloropyrimidine-4-carbaldehyde can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes .


Physical And Chemical Properties Analysis

6-Chloropyrimidine-4-carbaldehyde has a molecular weight of 142.54 . It is stored at room temperature .

Scientific Research Applications

Chemoselective Aniline–Chloropyrimidine Coupling

A study by Choudhury et al. (2008) demonstrates a highly chemoselective substitution on the 4-amino-6-chloropyrimidine ring system, despite the competing presence of an aldehyde functionality. This process yields 4,6-diaminopyrimidine-5-carbaldehyde with high efficiency, suggesting its utility in synthesizing diaminopyrimidine aldehydes from a variety of aromatic amines. This method could be foundational for developing new compounds in pharmaceuticals and agrochemicals due to its selectivity and high yield Choudhury, Hongfeng Chen, Christopher N. Nilsen, & K. Sorgi, 2008.

Interaction with Glycine Esters

Zinchenko et al. (2018) investigated the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, revealing the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study highlights the potential of 6-Chloropyrimidine-4-carbaldehyde in synthesizing biologically active compounds and exploring new chemical pathways Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.

Synthesis of Condensed Azines

Bakulina et al. (2014) describe the synthesis of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate. The structures of these novel compounds were confirmed through XRD analysis, suggesting applications in creating new materials with unique electronic properties Bakulina, Ivanov, Dar'in, & Lobanov, 2014.

Synthesis of 1-Alkylpyrazolo[5,4-d]pyrimidines

Research by Boyd et al. (2008) outlines a novel synthesis approach for 1-alkylpyrazolo[5,4-d]pyrimidines using 4,6-dichloropyrimidine-5-carbaldehyde. This method represents an advantageous route over existing techniques for constructing such ring systems, potentially offering a streamlined pathway for producing complex molecules used in drug development and materials science Boyd, Campbell, Liao, Meng, Peng, Wang, & Waring, 2008.

Microwave-Assisted Synthesis of Pyrimidoquinolines

Quiroga et al. (2010) developed a method for preparing pyrimido[4,5-b]quinolines through microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. This efficient synthesis process, notable for its operational simplicity and safety, could be instrumental in the rapid production of flavin analogs for applications in biochemistry and materials science Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2010.

Safety And Hazards

The safety data sheet for 6-Chloropyrimidine-4-carbaldehyde indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Research on pyrimidines, including 6-Chloropyrimidine-4-carbaldehyde, is ongoing. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-chloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFORWTKKMGPWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617053
Record name 6-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrimidine-4-carbaldehyde

CAS RN

933702-16-0
Record name 6-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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